molecular formula C4H2O2S4 B12359422 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione

3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione

Cat. No.: B12359422
M. Wt: 210.3 g/mol
InChI Key: OVPZDSITMULGJB-UHFFFAOYSA-N
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Description

3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is a compound with the molecular formula C4O2S4. It is also known as 1,3,4,6-tetrathiapentalene-2,5-dione or thiapendione. This compound is notable for its unique structure, which includes two dithiole rings fused together. It is an off-white crystalline solid with a melting point of approximately 181°C .

Preparation Methods

The synthesis of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione typically involves a three-step reaction sequence starting from carbon disulfide. The optimized reaction conditions and rigorous purification steps ensure a high-quality final product . The general synthetic route includes:

Chemical Reactions Analysis

3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, mercury(II) acetate, and various aldehydes. The major products formed from these reactions are often used as precursors for other complex organic compounds .

Scientific Research Applications

3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in the synthesis of superconducting materials and other advanced applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H2O2S4

Molecular Weight

210.3 g/mol

IUPAC Name

3a,6a-dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione

InChI

InChI=1S/C4H2O2S4/c5-3-7-1-2(9-3)10-4(6)8-1/h1-2H

InChI Key

OVPZDSITMULGJB-UHFFFAOYSA-N

Canonical SMILES

C12C(SC(=O)S1)SC(=O)S2

Origin of Product

United States

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